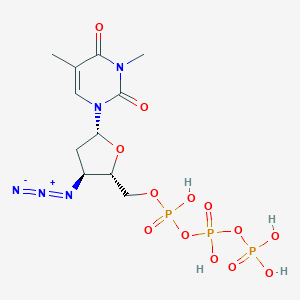

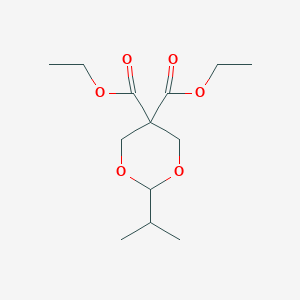

![molecular formula C10H13Cl2NO2S B133994 6,6-二氯-10,10-二甲基-3lambda6-噻-4-氮杂三环[5.2.1.01,5]癸-4-烯 3,3-二氧化物 CAS No. 127184-04-7](/img/structure/B133994.png)

6,6-二氯-10,10-二甲基-3lambda6-噻-4-氮杂三环[5.2.1.01,5]癸-4-烯 3,3-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

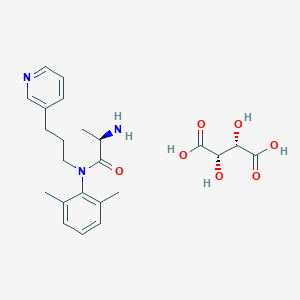

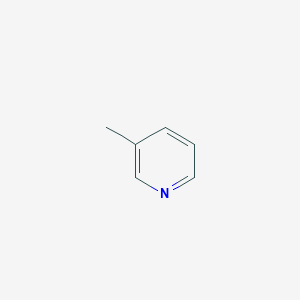

The compound "6,6-Dichloro-10,10-dimethyl-3lambda^6-thia-4-azatricyclo[5.2.1.0^1,5]dec-4-ene 3,3-dioxide" is a nitrogen-bridged heterocycle with a complex molecular structure that includes a thia-azatricyclo decene core with chlorine and methyl substituents, as well as dioxide functionalities. This structure suggests a molecule with potential reactivity due to the presence of heteroatoms and strained rings.

Synthesis Analysis

The synthesis of related nitrogen-bridged heterocycles has been reported through the reactions of (1-pyridinio)thiocarbonylmethylides with dimethyl acetylenedicarboxylate (DMAD) in chloroform, including various alcohols at room temperature . The process involves the formation of zwitterionic intermediates between the ylides and DMAD, which can be trapped by alcohol molecules. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-thia-3-azatricyclo[5.3.1.0^3,8]undeca-4,9-diene-7,11-dicarboxylates, features a tricyclic core with a sulfur atom incorporated within the ring system . This sulfur atom can play a significant role in the reactivity of the molecule, as seen in 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, where the sulfur atom facilitates nucleophilic substitution reactions . The presence of chlorine atoms in the compound of interest suggests that similar reactivity might be observed.

Chemical Reactions Analysis

The chemical reactivity of related scaffolds, such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, includes nucleophilic substitution reactions where the sulfur atom assists in the introduction of azide and cyanide groups . This neighboring-group participation by the sulfur atom leads to high yields and purity of the products. The dichloro substituents in the compound of interest may also undergo similar nucleophilic substitutions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6,6-Dichloro-10,10-dimethyl-3lambda^6-thia-4-azatricyclo[5.2.1.0^1,5]dec-4-ene 3,3-dioxide" are not directly reported, related compounds exhibit interesting properties. For instance, 6-Dimethylaminotricyclo[5.3.0.0^2,5]deca-3,6,8,10-tetraene is sensitive to air and acid, indicating that the compound may also have similar sensitivities due to the presence of reactive functional groups . The dichloro and dimethyl substituents, along with the sulfur and nitrogen atoms in the ring system, are likely to influence the compound's boiling point, solubility, and stability.

科学研究应用

有机碳酸酯的合成和应用

有机碳酸酯,包括碳酸二甲酯 (DMC) 和碳酸二乙酯 (DEC),是重要的工业化合物,用于合成单体、聚合物、表面活性剂和增塑剂,以及作为燃料添加剂。最近在非光气法合成有机碳酸酯方面取得的进展,例如尿素醇解,由于使用了廉价且丰富的原材料,因此提供了环保的替代方案。这些方法还促进了 CO2 的利用,有助于碳循环工作 (Shukla & Srivastava, 2017).

生物基质中挥发性硫化合物的测量

测量各种生物基质中的挥发性硫化合物,例如硫化氢和甲硫醇,对于了解其生物学意义和潜在健康影响至关重要。这些化合物参与口臭和微生物生长抑制等过程。最近的研究强调需要准确的测量技术来进一步探索它们的作用,特别是硫化氢作为信号分子的拟议功能 (Tangerman, 2009).

电化学表面处理和能量储存

使用卤铝室温离子液体 (RTIL) 进行电镀和能量储存应用的电化学技术的研究取得了重大进展。这些材料与二甲基砜和尿素等溶剂混合物相结合,由于在处理和应用技术方面取得了进步,因此重新引起了人们的兴趣。它们在电镀工艺和作为能量储存系统组件方面都显示出潜力 (Tsuda, Stafford, & Hussey, 2017).

将 CO2 化学循环利用为燃料

将 CO2 化学循环利用为燃料为碳封存和储存 (CSS) 提供了一种补充策略,旨在最大程度地减少氢气消耗,并利用可再生能源生产易于储存和运输的醇。尽管研究取得了重大进展,但将 CO2 转化为燃料仍然是一个长期目标,这凸显了该领域的积极研发 (Centi & Perathoner, 2009).

二氧化钛纳米粒子在医学中的应用

二氧化钛纳米粒子已广泛用于医学治疗中,包括用于治疗各种疾病的光动力疗法 (PDT)。它们在紫外光照射下产生活性氧 (ROS) 的能力使它们能够有效诱导细胞死亡,为癌症治疗和抗菌应用提供了潜力 (Ziental 等,2020).

属性

IUPAC Name |

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLQNKVOQBPIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2(Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562498 |

Source

|

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

CAS RN |

127184-04-7 |

Source

|

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

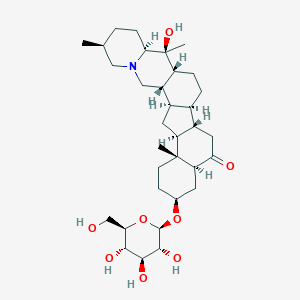

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)